TrkA Kinase Inhibition Potency
The compound exhibits potent inhibitory activity against the tropomyosin receptor kinase A (TrkA), a validated target for pain and oncology. In a direct head-to-head comparison within a patent family, the racemic 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol demonstrated an IC50 of 1.95 nM against TrkA, which is 2.8-fold more potent than a closely related analog (Example 3 in the same patent) with an IC50 of 5.40 nM [1]. This difference highlights the critical role of the 4-(trifluoromethyl)benzyl substitution in optimizing target engagement.
| Evidence Dimension | TrkA Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.95 nM |
| Comparator Or Baseline | Analog from US10011604 (Example 3) |
| Quantified Difference | 2.8-fold greater potency (lower IC50) |
| Conditions | Enzyme-linked immunosorbent assay (ELISA) at pH 7.5 [1] |
Why This Matters
For researchers focused on TrkA-mediated pathways, the 2.8-fold higher potency of this compound over the nearest analog can translate to lower required doses in cellular assays and a wider therapeutic window in preclinical models, directly impacting experimental design and compound selection.
- [1] BindingDB BDBM127657. Data for US10251889, Example 30. View Source
